Superior SOAT Inhibitory Potency Versus the Parent Compound S1647 and Other In-Class Congeners
Compound 40 exhibits an IC50 of 1.6 µM against SOAT, making it the most potent SOAT inhibitor among the 23 S1647 derivatives profiled in the head-to-head panel [1]. This represents a 2.2-fold improvement over the parent compound S1647 (SOAT IC50 = 3.5 µM) [1]. Compound 40 also outperforms the next most potent congeners: compound 33 (SOAT IC50 = 2.4 µM), compound 56 (IC50 = 2.6 µM), and compound 65 (IC50 = 6.3 µM) [1]. The enhanced potency is attributed to the specific substitution pattern (4-methoxy-2-nitro on the aniline ring combined with 4-chloro on the benzenesulfonamide), which optimizes hydrophobic and hydrogen-bond acceptor interactions within the SOAT pharmacophore [1].
| Evidence Dimension | SOAT transport inhibition (IC50) measured by DHEAS uptake |
|---|---|
| Target Compound Data | IC50 = 1.6 µM |
| Comparator Or Baseline | S1647 (parent compound): IC50 = 3.5 µM; Compound 33: IC50 = 2.4 µM; Compound 56: IC50 = 2.6 µM |
| Quantified Difference | 2.2-fold more potent than S1647; 33–63% more potent than next-closest congeners |
| Conditions | Stably transfected SOAT-HEK293 cells; DHEAS transport substrate; same assay platform for all compounds in Table 1 |
Why This Matters
For studies requiring maximal SOAT inhibition at minimal compound concentration—critical in cellular assays with limited solubility or in vivo dosing constraints—compound 40 provides the highest potency available within this extensively characterized chemotype.
- [1] Wannowius M, Neelen C, Lotz P, Daude M, Neubauer A, Fühler B, Diederich WE, Geyer J. Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. J Med Chem. 2024;67(21):19342–19364. View Source
